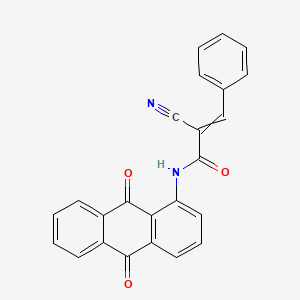
2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C24H14N2O3 and its molecular weight is 378.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a synthetic compound belonging to the anthraquinone derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. Its complex structure includes a cyano group and anthracene derivatives, which are known for their diverse biological properties.
- Molecular Formula : C24H14N2O3
- Molecular Weight : Approximately 378.39 g/mol
- Purity : Typically around 95%.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from anthracene derivatives. A common method includes reacting 9,10-anthraquinone derivatives with amines or isothiocyanates under controlled conditions. The following steps outline a typical synthesis pathway:
- Preparation of Anthracene Derivative : Reacting 1-aminoanthraquinone with appropriate reagents.
- Formation of Cyano Group : Introducing the cyano group through nucleophilic substitution.
- Final Product Formation : Coupling with phenylprop-2-enamide to yield the target compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanisms of action often involve:
- Inhibition of Key Enzymes : Related anthraquinone derivatives have shown inhibitory effects on enzymes like CDC25B and PTP1B, which are critical in cell cycle regulation and cancer progression .
Case Study: Inhibition of CDC25B and PTP1B
A study evaluated various derivatives against CDC25B and PTP1B, revealing that compounds similar to the target compound exhibited IC50 values in the range of 3.2–23.2 µg/mL for CDC25B and 2.9–21.4 µg/mL for PTP1B. These findings suggest that modifications to the structure can enhance biological activity .
Antimicrobial Activity
Anthraquinone derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit a range of microbial pathogens, making them promising candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring and the olefin linker can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to affect both anticancer and antimicrobial efficacy .
Data Summary Table
| Biological Activity | IC50 Values (µg/mL) | Target Enzyme/Cell Line |
|---|---|---|
| Inhibition of CDC25B | 3.2 - 23.2 | CDC25B |
| Inhibition of PTP1B | 2.9 - 21.4 | PTP1B |
| Cytotoxicity | Varies | A549, HeLa, HCT116 |
Properties
IUPAC Name |
2-cyano-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O3/c25-14-16(13-15-7-2-1-3-8-15)24(29)26-20-12-6-11-19-21(20)23(28)18-10-5-4-9-17(18)22(19)27/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITYEWWERDRTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














